molecular formula C9H11NO B158295 N-(2,5-Dimethylphenyl)formamide CAS No. 10113-40-3

N-(2,5-Dimethylphenyl)formamide

Cat. No.: B158295
CAS No.: 10113-40-3
M. Wt: 149.19 g/mol
InChI Key: MVFXOAIGZVRARG-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)formamide: is an organic compound with the molecular formula C9H11NO. It is a derivative of formamide where the hydrogen atom of the formyl group is replaced by a 2,5-dimethylphenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,5-Dimethylphenyl)formamide can be synthesized through the reaction of 2,5-dimethylaniline with formic acid or formic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of formic anhydride due to its higher reactivity compared to formic acid. The reaction is carried out in the presence of a catalyst to increase the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-Dimethylphenyl)formamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions where the formamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-Dimethylphenyl)formamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)formamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors, influencing their activity and function.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in metabolism and signal transduction.

Comparison with Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-(3,5-Dimethylphenyl)formamide
  • N-(2,6-Dimethylphenyl)formamide

Comparison: N-(2,5-Dimethylphenyl)formamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-4-8(2)9(5-7)10-6-11/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFXOAIGZVRARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324357
Record name N-(2,5-Dimethylphenyl)formamide
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URL https://comptox.epa.gov/dashboard/DTXSID80324357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10113-40-3
Record name 2,5-Dimethylformanilide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',5'-Formoxylidide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406487
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,5-Dimethylphenyl)formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,5-Dimethylphenyl)formamide
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Record name 2,5-DIMETHYLFORMANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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